CDK9-IN-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
CDK9-IN-37, identified as compound 37 in research, has shown promising results in the treatment of AML. It exhibits significant antiproliferative activity in various cancer cell lines and has demonstrated effectiveness in suppressing tumor progression in mouse models. This positions it as a potential lead compound for novel CDK9 inhibitors in AML treatment (Han et al., 2021).
Potential in HIV Therapy
this compound has been explored for its potential in HIV therapy. Its ability to inhibit CDK9 interferes selectively with HIV-1 Tat-mediated transcription, thereby inhibiting HIV-1 reactivation from latently infected cells (Sancineto et al., 2013).
Role in Transcriptional Control
this compound targets CDK9, which is critical for RNA Polymerase II transcription in various biological processes including development, differentiation, and cell fate responses. Dysregulation of CDK9 is implicated in a range of diseases, highlighting its significance in maintaining transcriptional homeostasis (Bacon & D’Orso, 2018).
Oncology, Virology, and Cardiology Applications
this compound's target, CDK9, does not regulate the cell cycle but is involved in RNA synthesis for cell growth and differentiation. Its inhibition contributes to anticancer activity, and there's potential for its use as an antiretroviral agent in HIV research. It may also have applications in cardiology, particularly in the context of myocardial hypertrophy (Wang & Fischer, 2008).
Cancer Therapy
this compound, through targeting CDK9, plays a crucial role in the transcription regulation of antiapoptotic proteins, making it a significant candidate for cancer therapy. The development of selective CDK9 inhibitors like this compound has been a focus due to their potential efficacy in various cancers (Sonawane et al., 2016).
Epigenetic Therapy in Cancer
this compound, by inhibiting CDK9, plays a role in reactivating epigenetically silenced genes in cancer. This leads to restored tumor suppressor gene expression and may sensitize cancer cells to immune checkpoint inhibitors, representing a new direction in epigenetic cancer therapy (Zhang et al., 2018).
Propiedades
Fórmula molecular |
C14H10ClN3O |
---|---|
Peso molecular |
271.7 |
Nombre IUPAC |
2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19) |
Clave InChI |
KTQUDVGNQBSZMO-UHFFFAOYSA-N |
SMILES |
O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDK9IN-37; CDK9-IN37; CDK9IN37; CDK9 IN 37; CDK9-IN-37 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.